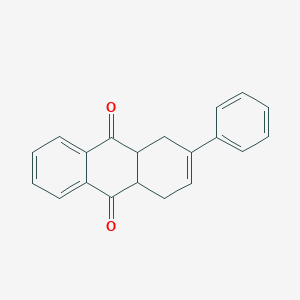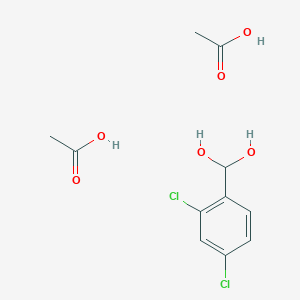
Acetic acid;(2,4-dichlorophenyl)methanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2,4-dichlorophenyl)methanediol is a chemical compound with the molecular formula C9H10Cl2O3. It is known for its unique structure, which includes both acetic acid and dichlorophenyl groups. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2,4-dichlorophenyl)methanediol typically involves the reaction of 2,4-dichlorophenylmethanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors to produce significant quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(2,4-dichlorophenyl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Acetic acid;(2,4-dichlorophenyl)methanediol is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Mécanisme D'action
The mechanism of action of acetic acid;(2,4-dichlorophenyl)methanediol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenyl acetic acid: Similar in structure but lacks the methanediol group.
2,4-Dichlorophenol: Contains the dichlorophenyl group but lacks the acetic acid and methanediol groups.
Uniqueness
Acetic acid;(2,4-dichlorophenyl)methanediol is unique due to its combination of acetic acid and dichlorophenyl groups, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
13086-94-7 |
|---|---|
Formule moléculaire |
C11H14Cl2O6 |
Poids moléculaire |
313.13 g/mol |
Nom IUPAC |
acetic acid;(2,4-dichlorophenyl)methanediol |
InChI |
InChI=1S/C7H6Cl2O2.2C2H4O2/c8-4-1-2-5(7(10)11)6(9)3-4;2*1-2(3)4/h1-3,7,10-11H;2*1H3,(H,3,4) |
Clé InChI |
FZGHJOQEAQKCCU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1=CC(=C(C=C1Cl)Cl)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)
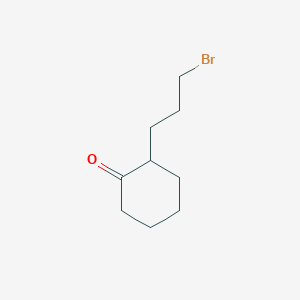
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
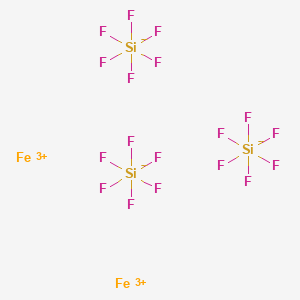
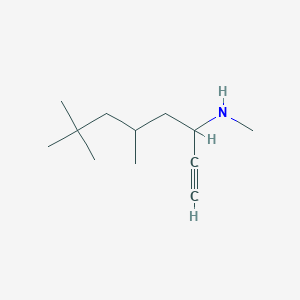
![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
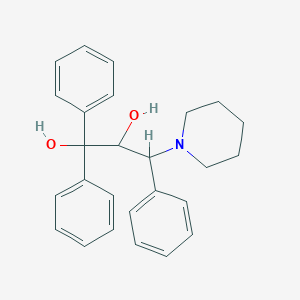
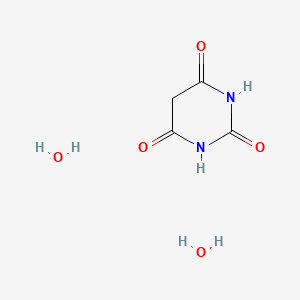
![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
